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Compound of Interest

Compound Name: Conteltinib

Cat. No.: B606762

Introduction

Conteltinib (CT-707) is a potent, orally available, ATP-competitive multi-kinase inhibitor.[1] It is
recognized as a second-generation anaplastic lymphoma kinase (ALK) tyrosine kinase inhibitor
(TKI) and also demonstrates significant inhibitory activity against Focal Adhesion Kinase (FAK)
and Proline-rich Tyrosine Kinase 2 (Pyk2).[1] Aberrant ALK activity, resulting from genetic
alterations, is a key oncogenic driver in certain malignancies, including non-small cell lung
cancer (NSCLC).[1] Activated ALK triggers downstream signaling cascades, primarily the
PI3K/AKT, JAK/STAT, and RAS/MEK/ERK pathways, promoting cell proliferation and survival.
[1] FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration,
and survival. This application note provides detailed protocols for in vitro assays to characterize
the activity of Conteltinib.

Mechanism of Action

Conteltinib exerts its therapeutic effect by binding to the ATP-binding pocket of its target
kinases, thereby inhibiting their phosphorylation activity and blocking downstream signaling
pathways. In ALK-driven cancers, this leads to the suppression of oncogenic signaling,
resulting in decreased cell proliferation and induction of apoptosis.[1] Its inhibitory action on
FAK suggests potential therapeutic applications in tumors where FAK is overexpressed or
hyperactivated.

Signaling Pathway
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Caption: Conteltinib (CT-707) inhibits ALK, FAK, and Pyk2 signaling pathways.
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Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™

Format)

This protocol describes a general method for determining the in vitro potency of Conteltinib

against target kinases such as ALK, FAK, and Pyk2 using the ADP-Glo™ Kinase Assay, which

measures the amount of ADP produced in the kinase reaction.

Materials:

e Recombinant human ALK, FAK, or Pyk2 enzyme

o Suitable kinase substrate (e.g., poly(Glu, Tyr) 4:1)

e Conteltinib (CT-707)

o ADP-Glo™ Kinase Assay Kit (including ADP-Glo™ Reagent and Kinase Detection Reagent)

e ATP

» Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgClz, 0.1 mg/mL BSA)

e White, opaque 384-well assay plates
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» Plate-reading luminometer
Procedure:

o Compound Preparation: Prepare a serial dilution of Conteltinib in kinase reaction buffer. The
final concentration should typically range from 1 uM to 0.01 nM.

e Kinase Reaction Setup:

o Add 2.5 puL of the serially diluted Conteltinib or vehicle (DMSO) to the wells of a 384-well
plate.

o Add 2.5 uL of a 2x kinase/substrate solution (containing the appropriate concentration of
enzyme and substrate in kinase reaction buffer) to each well.

o Initiate the kinase reaction by adding 5 puL of a 2x ATP solution (in kinase reaction buffer)
to each well. The final ATP concentration should be at or near the Km for the specific
kinase.

o Kinase Reaction Incubation: Mix the plate gently and incubate at room temperature for 60
minutes.

o Termination of Kinase Reaction and ATP Depletion:
o Equilibrate the plate and the ADP-Glo™ Reagent to room temperature.

o Add 10 pL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the
remaining ATP.

o Incubate at room temperature for 40 minutes.
e ADP to ATP Conversion and Signal Generation:

o Add 20 uL of Kinase Detection Reagent to each well. This reagent converts the ADP
generated during the kinase reaction to ATP and contains luciferase/luciferin to generate a
luminescent signal.

o Incubate at room temperature for 30-60 minutes.
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» Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

o Data Analysis: Calculate the percent inhibition for each Conteltinib concentration relative to
the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic

curve.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol describes a method to assess the effect of Conteltinib on the viability of cancer
cell lines. The MTT assay measures the metabolic activity of cells, which is an indicator of cell
viability.

Materials:

e Human cancer cell lines (e.g., HepG2, Bel-7402)

e Complete cell culture medium (e.g., DMEM with 10% FBS)
e Conteltinib (CT-707)

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)

e Solubilization solution (e.g., DMSO or 0.01 M HCI in 10% SDS)
o 96-well clear flat-bottom plates
e Microplate reader
Procedure:
o Cell Seeding:
o Harvest and count cells in the logarithmic growth phase.

o Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 pL of
complete culture medium.
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o Incubate the plate overnight at 37°C in a humidified 5% CO:2 atmosphere to allow for cell
attachment.

e Compound Treatment:
o Prepare serial dilutions of Conteltinib in complete culture medium.

o Remove the old medium from the wells and add 100 pL of the medium containing the
desired concentrations of Conteltinib. Include a vehicle control (e.g., 0.1% DMSO).

o Incubate the plate for 72 hours at 37°C in a humidified 5% CO:2 atmosphere.
e MTT Incubation:
o Add 10 pL of MTT solution to each well.

o Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow
MTT into purple formazan crystals.

e Formazan Solubilization:
o Carefully remove the medium from each well.

o Add 100 pL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan
crystals.

o Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
o Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

o Data Analysis: Calculate the percentage of cell viability for each treatment group relative to
the vehicle control. Plot the cell viability against the log of the Conteltinib concentration to
determine the IC50 value.

Experimental Workflow: MTT Assay
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Caption: Workflow for determining cell viability using the MTT assay.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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